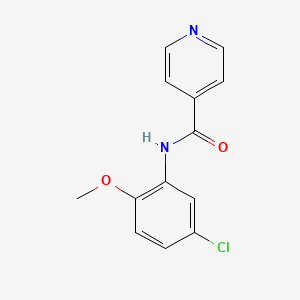

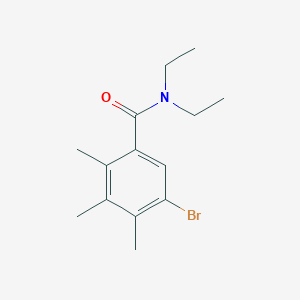

N-(5-chloro-2-methoxyphenyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

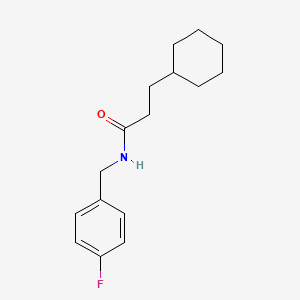

N-(5-chloro-2-methoxyphenyl)isonicotinamide is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 262.0509053 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-(5-chloro-2-methoxyphenyl)isonicotinamide is a derivative of isonicotinamide . Isonicotinamide is the amide form of isonicotinic acid and is an isomer of nicotinamide . It is known that nicotinic acetylcholine receptors are implicated in several neuropsychiatric disorders, including nicotine addiction, Alzheimer’s, schizophrenia, and depression . Therefore, they represent a critical molecular target for drug development and targeted therapeutic intervention .

Mode of Action

It is known that isonicotinamide and its derivatives interact with their targets and cause changes . For instance, a study found that an allosteric modulator of α7 nicotinic receptors induced changes at a specific position in the absence of allosteric modulation .

Biochemical Pathways

It is known that isonicotinamide and its derivatives can affect various biochemical pathways .

Pharmacokinetics

It is known that isonicotinamide is soluble in water, ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane , which may influence its bioavailability.

Result of Action

It is known that isonicotinamide and its derivatives have shown promising antimicrobial, antitubercular, and anti-hiv activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound . The chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .

Analyse Biochimique

Biochemical Properties

N-(5-chloro-2-methoxyphenyl)isonicotinamide has been found to show promising inhibitory activity against the enzyme acetylcholinesterase . This enzyme plays a crucial role in neurotransmission, and inhibitors of this enzyme are of significant interest in the treatment of conditions such as Alzheimer’s disease .

Cellular Effects

They act by inhibiting the conversion of p-aminobenzoic acid into folic acid, thus inhibiting the synthesis of purine .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme acetylcholinesterase . It acts as an inhibitor of this enzyme, potentially disrupting the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft .

Metabolic Pathways

As a sulfonamide, it is known to interfere with the synthesis of folic acid, a crucial component in the purine synthesis pathway .

Propriétés

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-12-3-2-10(14)8-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUHDZYHZGTHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357976 |

Source

|

| Record name | n-(5-chloro-2-methoxyphenyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6108-43-6 |

Source

|

| Record name | n-(5-chloro-2-methoxyphenyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B5886886.png)

![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)

![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)

![(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B5886932.png)